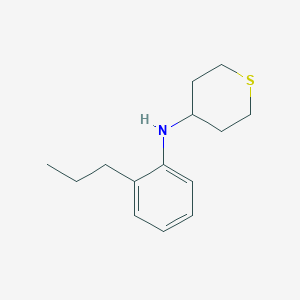![molecular formula C16H18BrN3 B7557343 N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine](/img/structure/B7557343.png)
N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine, also known as BRL-15572, is a compound that has been extensively studied in the field of neuroscience. It belongs to the class of pyridinylpyrrolidine compounds and has been shown to have potential therapeutic applications in the treatment of various neurological disorders.
Mecanismo De Acción
N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine acts as a selective, non-competitive antagonist of the dopamine D3 receptor. It has been shown to modulate the activity of the dopamine system by blocking the binding of dopamine to the D3 receptor. This results in a decrease in dopamine release and a reduction in the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects:
N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward and motivation. It has also been shown to decrease the expression of the immediate-early gene c-fos in the nucleus accumbens, which is a marker of neuronal activation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor and study its effects on behavior and physiology. However, one limitation of using N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine is its relatively low potency compared to other D3 receptor antagonists.
Direcciones Futuras
There are several future directions for research on N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine. One area of interest is its potential therapeutic applications in the treatment of addiction. Another area of interest is its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Finally, there is interest in developing more potent and selective D3 receptor antagonists based on the structure of N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine.
Conclusion:
In conclusion, N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine is a compound that has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It acts as a selective, non-competitive antagonist of the dopamine D3 receptor and has been shown to modulate the activity of the dopamine system. While there are advantages and limitations to using N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine in lab experiments, there are several future directions for research on this compound.
Métodos De Síntesis
The synthesis of N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine involves a series of chemical reactions. The starting material for the synthesis is 2-bromobenzylamine, which is reacted with 3-pyridylboronic acid to form the intermediate compound. This intermediate is then reacted with pyrrolidine-1-carboxylic acid to yield the final product, N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine.
Aplicaciones Científicas De Investigación
N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as anxiety, depression, and addiction. It has been shown to modulate the activity of the dopamine system, which plays a critical role in reward, motivation, and addiction.
Propiedades
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3/c17-14-7-2-1-6-13(14)12-19-15-8-5-9-18-16(15)20-10-3-4-11-20/h1-2,5-9,19H,3-4,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBCRNXKMMVJQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)NCC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(cyclohexen-1-yl)-N-[(2-methylpyrazol-3-yl)methyl]ethanamine](/img/structure/B7557263.png)
![N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine](/img/structure/B7557264.png)

![Methyl 2-[(2-chloroacetyl)amino]-5-methylbenzoate](/img/structure/B7557271.png)
![4-Chloro-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile](/img/structure/B7557291.png)
![N-[(3,4-dichlorophenyl)methyl]-6-methylsulfonylpyridin-3-amine](/img/structure/B7557311.png)
![2-[Cyclopropylmethyl-(2-methylpyrazole-3-carbonyl)amino]acetic acid](/img/structure/B7557314.png)
![2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7557315.png)
![2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol](/img/structure/B7557318.png)
![3-[(2-Chloroacetyl)amino]-2-methylbenzamide](/img/structure/B7557321.png)

![2-chloro-N-[2-(difluoromethoxy)-5-methoxyphenyl]acetamide](/img/structure/B7557327.png)
![3-[(2-Methylpyrazol-3-yl)methylamino]azepan-2-one](/img/structure/B7557333.png)
![ethyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate](/img/structure/B7557335.png)